molecular formula C15H19N3O2 B7715142 N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7715142
M. Wt: 273.33 g/mol
InChI Key: IVDJKJUEFWLODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, commonly known as BPO-27, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the family of oxadiazole derivatives, which have been extensively studied due to their diverse biological activities.

Mechanism of Action

The mechanism of action of BPO-27 is not fully understood, but studies have suggested that it may interact with specific proteins or enzymes in cells, leading to the observed biological activities. For example, BPO-27 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
BPO-27 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. Additionally, BPO-27 has been shown to have anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using BPO-27 in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, BPO-27 has shown potent biological activities at relatively low concentrations, which may make it a cost-effective option for research studies. However, one limitation of using BPO-27 is its limited solubility in water, which may require the use of organic solvents for certain experiments.

Future Directions

There are several potential future directions for research on BPO-27. One area of interest is the development of BPO-27 derivatives with improved solubility and biological activities. Additionally, further studies are needed to fully understand the mechanism of action of BPO-27 and its potential therapeutic applications in various diseases. Furthermore, the use of BPO-27 in combination with other compounds may enhance its biological activities and provide new avenues for drug discovery.

Synthesis Methods

BPO-27 can be synthesized using a one-pot reaction method that involves the condensation of butylamine, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, and isobutyryl chloride in the presence of triethylamine. This reaction yields BPO-27 as a white solid, which can be purified using column chromatography.

Scientific Research Applications

BPO-27 has shown potential in various scientific research applications, including anticancer, antimicrobial, and antifungal activities. Studies have shown that BPO-27 can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, BPO-27 has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-3-11-16-13(19)9-10-14-17-15(18-20-14)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDJKJUEFWLODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

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